Product packaging for ribonucleoprotein cp29B(Cat. No.:CAS No. 146704-56-5)

ribonucleoprotein cp29B

Cat. No.: B1175929
CAS No.: 146704-56-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chloroplast Ribonucleoproteins (cpRNPs)

Chloroplasts, the sites of photosynthesis in plant cells, contain their own genetic system, a relic of their cyanobacterial ancestry. researchgate.net However, the expression of chloroplast genes is heavily reliant on proteins encoded by the nuclear genome, which are then imported into the organelle. nih.gov These nuclear-encoded proteins are vital for numerous post-transcriptional processes that regulate the flow of genetic information from DNA to protein. nih.gov

Chloroplast ribonucleoproteins (cpRNPs) are a prominent family of these nuclear-encoded RNA-binding proteins. researchgate.netmdpi.com They are characterized by the presence of two conserved RNA recognition motifs (RRMs) and an N-terminal chloroplast transit peptide that directs them to the chloroplast. researchgate.netmdpi.com Once inside, the transit peptide is typically removed. mdpi.com cpRNPs are highly abundant in the chloroplast stroma and are known to associate with a wide range of chloroplast RNAs, including messenger RNAs (mRNAs). hu-berlin.deportlandpress.comnih.gov Their functions are diverse and critical for chloroplast health, encompassing RNA processing, stabilization, splicing, and editing. researchgate.nethu-berlin.depnas.org By influencing the stability and processing of chloroplast transcripts, cpRNPs play a pivotal role in regulating the expression of genes essential for photosynthesis and other vital chloroplast functions. nih.govhu-berlin.de

Identification and Classification of Ribonucleoprotein CP29B within the cpRNP Family

This compound was first identified in tobacco (Nicotiana tabacum) as part of a larger family of chloroplast ribonucleoproteins. nih.gov Subsequent research has characterized CP29B in other plant species, including the model organism Arabidopsis thaliana. nih.govuniprot.org

The cpRNP family is generally categorized into different groups based on structural features and phylogenetic relationships. portlandpress.comnih.gov CP29B, along with its close homolog CP29A, is classified into Group II of the cpRNP family. nih.govportlandpress.comnih.gov This classification is based on characteristics such as their molecular weight (approximately 29 kDa) and specific features within their amino acid sequences. nih.gov For instance, a notable feature of tobacco CP29B is a 19-amino acid insertion in the region separating its two RNA-binding domains, which results in three tandem repeats of a glycine-rich sequence. nih.gov

The table below summarizes the classification of tobacco cpRNPs, highlighting the position of CP29B within this family.

cpRNP GroupMembers
Group Icp28, cp31
Group II cp29A, cp29B
Group IIIcp33

This table is based on the classification of tobacco cpRNPs as described in scientific literature. nih.govportlandpress.comnih.gov

Significance of this compound Research in Plant Biology

The study of this compound holds considerable importance for understanding the intricate regulation of chloroplast gene expression and its impact on plant growth, development, and stress responses. Research on CP29B and other cpRNPs has revealed their essential roles in maintaining the stability of chloroplast mRNAs. nih.govnih.gov For example, experiments have shown that depleting cpRNPs from chloroplast extracts leads to the rapid degradation of mRNAs, a process that can be reversed by adding back these proteins. nih.gov

Furthermore, investigations into the functions of cpRNPs like CP29B are shedding light on how plants respond to environmental cues. The expression and modification of cpRNPs can be influenced by factors such as light and temperature, suggesting their involvement in acclimation processes. hu-berlin.demdpi.com For instance, some cpRNPs are crucial for cold stress tolerance by stabilizing numerous chloroplast mRNAs at low temperatures. mdpi.comnih.gov While the specific roles of CP29B in stress responses are still being fully elucidated, its involvement in fundamental RNA metabolism processes points to its potential significance in plant resilience. mdpi.com

The table below outlines some of the key research findings related to the significance of cpRNPs, including CP29B.

Research AreaKey Findings
RNA Stability cpRNPs, including the group to which CP29B belongs, are essential for stabilizing chloroplast transcripts. nih.govnih.gov
Stress Response Certain cpRNPs are critical for cold stress tolerance in plants. mdpi.comnih.gov
Gene Regulation cpRNPs are involved in multiple steps of chloroplast RNA processing, influencing overall gene expression. researchgate.netnih.gov
Photosynthesis By regulating the expression of photosynthesis-related genes, cpRNPs indirectly impact photosynthetic efficiency. lancs.ac.uk

Properties

CAS No.

146704-56-5

Molecular Formula

C16H23NO3

Synonyms

ribonucleoprotein cp29B

Origin of Product

United States

Molecular Architecture and Structural Biology of Ribonucleoprotein Cp29b

Consensus RNA-Binding Domains (CS-RBDs) and RNA Recognition Motifs (RRMs)

The core of CP29B's function lies in its two Consensus RNA-Binding Domains (CS-RBDs), also known as RNA Recognition Motifs (RRMs). oup.comnih.gov These domains are highly conserved structures, approximately 80-100 amino acids in length, that are fundamental for the protein's ability to interact with RNA molecules. oup.comcas.cz The RRM is one of the most prevalent protein domains in eukaryotes and serves as a versatile platform for regulating gene expression after transcription. nih.gov

Each CS-RBD in CP29B folds into a characteristic β1-α1-β2-β3-α2-β4 structure, forming a four-stranded anti-parallel β-sheet that serves as the primary surface for RNA interaction. cas.cznih.gov Within these domains are two highly conserved, short sequence motifs:

RNP-1 (RNP-CS): An eight-amino-acid consensus sequence (octamer) located in the central β3 strand. oup.comcas.cz

RNP-2: A less conserved six-amino-acid sequence (hexamer) found in the β1 strand. oup.comcas.cz

These motifs are essential for the RNA-binding activity of the protein. oup.com While these conserved motifs provide the basic RNA-binding surface, specificity is often achieved through the loops connecting the secondary structure elements and the N- and C-terminal extensions of the domain. nih.gov The presence of two RRMs in CP29B suggests a capacity for binding to longer or more complex RNA structures, potentially enhancing both affinity and specificity. uniprot.orgoup.com

Domain FeatureDescriptionKey Motifs
RRM / CS-RBD A conserved domain of ~80-100 amino acids responsible for RNA binding.RNP-1, RNP-2
RNP-1 (RNP-CS) An octamer consensus sequence within the RRM, crucial for RNA interaction.(K/R)-G-(F/Y)-(G/A)-F-V-X-(F/Y)
RNP-2 A hexamer consensus sequence within the RRM that also participates in RNA binding.(L/I)-(F/Y)-(V/I)-G-(N/G)-L

Spacer Region Between RNA-Binding Domains and its Functional Implications

Connecting the two RRMs in CP29B is a spacer region that has a unique and notable structure. oup.com In tobacco CP29B, this spacer contains a 19-amino acid insertion that is not present in the related cp29A protein. oup.com This insertion creates three tandem repeats of a 10-amino acid, glycine-rich sequence with the consensus NSSFGGGRGG. oup.com

This glycine-rich repeat is a novel feature among ribonucleoproteins and may provide structural flexibility, allowing the two RRMs to orient themselves optimally for binding to specific RNA targets. oup.comoup.com The presence of this unique spacer in CP29B, generated through what appears to be a small peptide duplication, contributes to the structural diversity within the chloroplast RNP family. oup.com This diversity is thought to arise primarily from gene duplication events followed by such minor modifications, rather than from alternative splicing, and is likely necessary to handle the variety of RNA processing tasks within the chloroplast. oup.com

Analysis of Intron-Exon Organization within the CP29B Gene

The nuclear gene encoding CP29B exhibits a specific intron-exon structure that provides insight into its evolutionary history. oup.com Analysis of the tobacco cp29B gene revealed that it contains three introns. oup.com The placement of these introns is not random; they interrupt the coding sequences for the critical functional domains of the protein.

The specific organization is as follows:

Intron 1 & 2: These two introns are located within the coding sequence of the first Consensus RNA-Binding Domain (CS-RBD1). oup.com

Intron 3: This intron interrupts the coding sequence for the second Consensus RNA-Binding Domain (CS-RBD2). oup.com

Interestingly, the position of the first intron is conserved and matches the intron position found in the gene for the human heterogeneous nuclear ribonucleoprotein (hnRNP) A1 protein, suggesting a shared evolutionary origin for this gene structure. oup.com This organization, where introns separate functional modules of a protein, is a common theme in eukaryotic gene evolution. frontiersin.org

Gene FeatureLocationDescription
Intron 1 Interrupts CS-RBD1The position of this intron is conserved with the human hnRNP A1 gene. oup.com
Intron 2 Interrupts CS-RBD1Further divides the coding region of the first RNA-binding domain. oup.com
Intron 3 Interrupts CS-RBD2Located within the coding sequence of the second RNA-binding domain. oup.com

Post-Translational Modifications and their Regulatory Roles

The function of ribonucleoproteins is often dynamically regulated by post-translational modifications (PTMs), which can alter their interactions, localization, and activity. nih.govnih.gov CP29B is subject to at least two significant PTMs that modulate its ability to bind RNA, providing a mechanism for rapidly controlling chloroplast gene expression in response to environmental and pathological signals. uniprot.org

CP29B undergoes phosphorylation in response to the plant hormone Abscisic Acid (ABA). uniprot.org ABA is a key signaling molecule involved in plant development and adaptation to environmental stresses like drought. frontiersin.orgnih.gov Research has shown that upon treatment with ABA, CP29B is specifically phosphorylated on tyrosine residues. uniprot.org This modification is thought to have a direct regulatory consequence, as evidence suggests that phosphorylation may decrease the affinity of CP29B for its target RNA molecules. uniprot.org This provides a potential mechanism for ABA to rapidly remodel the landscape of RNA-protein interactions in the chloroplast, thereby adjusting gene expression to cope with stress. uniprot.orgusp.br

CP29B is a target for modification by bacterial pathogens. uniprot.org The type III effector protein HopU1, injected into plant cells by the pathogen Pseudomonas syringae, is a mono-ADP-ribosyltransferase. uniprot.orgnih.gov HopU1 specifically targets RNA-binding proteins, including CP29B, as part of its strategy to suppress the plant's innate immune response. uniprot.orgnih.govgoogle.com

HopU1 catalyzes the transfer of an ADP-ribose group to the protein. uniprot.org This ADP-ribosylation of CP29B significantly reduces its ability to bind RNA. uniprot.org By inactivating key RNA-binding proteins like CP29B and the glycine-rich protein AtGRP7, HopU1 can disrupt the host's normal RNA metabolism and the expression of defense-related genes, thereby promoting bacterial virulence. uniprot.orgnih.govnih.gov This interaction highlights a molecular arms race where a plant's essential RNA-processing machinery is co-opted and disabled by a pathogen.

ModificationModifying Agent/SignalAmino Acid Target (if known)Functional Consequence
Phosphorylation Abscisic Acid (ABA)TyrosineReduces RNA-binding affinity. uniprot.org
ADP-ribosylation P. syringae effector HopU1Arginine (in other RRMs)Reduces RNA-binding affinity. uniprot.orgnih.gov

Subcellular Compartmentalization and Trafficking Pathways of Ribonucleoprotein Cp29b

Nuclear Encoding and Chloroplast Targeting Mechanisms

Ribonucleoprotein CP29B is encoded by the nuclear genome and, like other chloroplast ribonucleoproteins (cpRNPs), contains a transit peptide that directs it to the chloroplast. researchgate.netmdpi.com The family of cpRNPs, which includes CP29B, is characterized by the presence of two RNA recognition motifs (RRMs) that are crucial for their function in RNA processing within the chloroplast. mdpi.com These proteins are synthesized in the cytoplasm and subsequently imported into the chloroplast. researchgate.net The evolution of this system, where genes for chloroplast-related functions were transferred to the nucleus, necessitated the development of sophisticated mechanisms to transport these proteins back into the chloroplast to carry out their functions. nih.gov This anterograde signaling is essential for the post-transcriptional regulation of chloroplast gene expression. nih.gov

The general structure of cpRNPs consists of the N-terminal transit peptide for chloroplast targeting, two central RRMs, and an acidic domain at the amino-terminal end of the mature protein. researchgate.net The RRMs are responsible for binding to RNA, and studies on related cpRNPs have shown that both domains are required for high-affinity binding. oup.com The expression of these nuclear-encoded proteins is vital for numerous post-transcriptional events within the chloroplast, including RNA stabilization, splicing, and editing. nih.gov

Chloroplast Localization: Stroma, Thylakoid, Thylakoid Membrane, Ribonucleoprotein Complex

Once inside the chloroplast, this compound is distributed across multiple sub-compartments, indicating its involvement in various processes. uniprot.org It has been identified in the following chloroplast locations:

Stroma: A significant portion of cpRNPs, including CP29B, is found in the stroma, the soluble phase of the chloroplast. uniprot.orgnih.govbiorxiv.org In the stroma, these proteins are thought to stabilize ribosome-free messenger RNAs (mRNAs). biorxiv.org

Thylakoid and Thylakoid Membrane: CP29B is also associated with the thylakoid membranes, the site of the light-dependent reactions of photosynthesis. uniprot.orgnih.gov This localization suggests a role in the biogenesis and repair of the photosynthetic apparatus. nih.gov

Ribonucleoprotein Complex: As its name suggests, CP29B is a component of ribonucleoprotein complexes, where it associates with various RNA species, including mRNAs and precursor tRNAs and rRNAs. uniprot.orgnih.gov

The following table summarizes the documented subcellular localizations of this compound within the chloroplast.

Subcellular LocationEvidence
Chloroplast Stroma uniprot.orgnih.govbiorxiv.orgyeastrc.org
Chloroplast Thylakoid uniprot.orgyeastrc.org
Chloroplast Thylakoid Membrane uniprot.org
Chloroplast Envelope uniprot.orgyeastrc.org
Stromule uniprot.orgyeastrc.org
Ribonucleoprotein Complex uniprot.org

Evidence for Dual Localization and Nuclear mRNA Interactions

While primarily known as a chloroplast protein, emerging evidence suggests a more complex localization pattern for some cpRNPs. Studies have demonstrated that a related protein, CP29A, also interacts with nuclear mRNAs. nih.gov This was discovered through global profiling of RNA-protein interactions in the Arabidopsis nucleus. nih.gov This finding raises the possibility of dual localization for cpRNPs and their involvement in both nuclear and chloroplast RNA metabolism. nih.gov

The interaction of cpRNPs with nuclear mRNAs suggests a potential role in coordinating gene expression between the nucleus and the chloroplast. nih.gov This is a critical aspect of plant cell function, as the majority of chloroplast proteins are encoded by the nuclear genome. nih.gov The regulation of mRNA processing, transport, and translation is a key level of control. nih.gov While direct evidence for CP29B's interaction with nuclear mRNA is still being investigated, the findings for CP29A open up new avenues of research into the comprehensive roles of the cpRNP family. nih.gov

Molecular Interactions and Binding Specificity of Ribonucleoprotein Cp29b

Specificity for RNA Homopolymers (e.g., Poly(G), Poly(U))

In vitro studies have been instrumental in defining the fundamental RNA-binding characteristics of ribonucleoprotein CP29B. These experiments reveal a pronounced specificity for single-stranded RNA homopolymers, particularly poly(G) and poly(U). portlandpress.comnih.gov Both CP29A and its close homolog CP29B demonstrate the ability to bind to poly(G) and poly(U) with high affinity, even in the presence of high salt concentrations (up to 1 M NaCl), which suggests that the interaction is not merely electrostatic. oup.com This binding is also resistant to heparin, further supporting its specific nature. oup.com

Research using deletion mutants of CP29B has provided deeper insights into the domains required for this binding activity. These studies have shown that both of the conserved RNA-binding domains (CS-RBDs) can independently bind to poly(G) and poly(U), although with lower affinity than the full-length protein. nih.govoup.com The spacer region that separates the two CS-RBDs, while not having binding ability on its own, is essential for the cooperative and high-affinity binding of the two domains. nih.govoup.com The discovery of a poly(U) motif for the Arabidopsis homolog, CP29A, aligns with earlier research on tobacco CP29B that highlighted its ability to bind U homopolymers in high ionic strength buffers. biorxiv.orgresearchgate.net

Table 1: Domain-Specific Binding of CP29B to RNA Homopolymers
CP29B ConstructDescriptionBinding to Poly(G)Binding to Poly(U)Key Finding
Wild-TypeFull-length protein with two CS-RBDs and spacer.HighHighShows strong, specific binding. oup.com
Single CS-RBDMutant containing only one of the two RNA-binding domains.LowLowA single domain is sufficient for binding but has lower affinity. nih.gov
Spacer DeletionMutant with two CS-RBDs but lacking the spacer region.LowLowThe spacer is required for the additive/cooperative activity of the two domains. nih.gov
Acidic Domain DeletionMutant lacking the N-terminal acidic domain.Higher than Wild-TypeHigher than Wild-TypeThe acidic domain may suppress nucleic acid binding. nih.govoup.com

RNA-Protein Complex Formation and Assembly Mechanisms

The function of CP29B is realized through its assembly into larger ribonucleoprotein (RNP) complexes. These cpRNP-RNA complexes are thought to form immediately after transcription, with the proteins associating with nascent or precursor RNAs in the stroma. portlandpress.com This assembly confers stability to the RNA and protects it from degradation by ribonucleases. portlandpress.com These complexes can be heterogeneous and act as scaffolds, potentially recruiting other specific factors needed for processing events like splicing or editing. portlandpress.com

The assembly is a dynamic process. The initial binding is driven by the intrinsic affinity of the CS-RBDs for RNA, a process made more efficient by the spacer region that allows for cooperative binding of the two domains. nih.govoup.com The formation of functional regulatory units often involves the coordinated action of multiple, distinct RNA-binding proteins. The regulation of rbcL mRNA is a prime example, where CP29A and the PPR protein MRL1 bind to adjacent sites on the 5'-UTR to control the fate of the transcript. biorxiv.org This suggests an assembly mechanism where the binding of one factor may influence the recruitment of another. biorxiv.org

Post-translational modifications may also regulate complex assembly and disassembly. It has been proposed that the phosphorylation of cpRNPs could cause them to dissociate from mature mRNAs, clearing the way for the translational machinery to access the transcript. portlandpress.com The study of these dynamic RNP assemblies is increasingly aided by advanced methods like eCLIP and RNA-Bind-N-Seq, which allow for nucleotide-resolution mapping of protein-RNA interactions and provide a deeper understanding of how these complexes form and function in vivo. biorxiv.orgbiorxiv.org

Influence of Domain Structure on Nucleic Acid Binding Affinity

The nucleic acid binding affinity of the chloroplast this compound is intricately linked to its modular domain structure. This structure characteristically consists of an acidic N-terminal domain, two highly conserved consensus sequence-type RNA-binding domains (CS-RBDs), and a unique spacer region separating the two CS-RBDs. nih.govnih.govnih.gov Research utilizing a series of deletion mutants of tobacco chloroplast CP29B has systematically elucidated the specific roles each of these domains plays in the protein's interaction with and affinity for nucleic acids. oup.com

The full-length wild-type CP29B protein exhibits a notable preference for RNA over DNA, specifically binding with high affinity to poly(G) and poly(U) ribohomopolymers. nih.govoup.com This interaction is robust, persisting in high salt concentrations (up to 1 M NaCl), and is resistant to heparin, indicating that the binding is not merely due to non-specific electrostatic interactions. oup.com While it also binds to single-stranded (ssDNA) and double-stranded DNA (dsDNA), the affinity is lower, with the interaction being disrupted at a lower salt concentration (0.5 M NaCl). oup.com This binding affinity is, however, generally lower than that of other chloroplast ribonucleoproteins such as cp28, cp31, and cp33. oup.com

Role of the N-Terminal Acidic Domain

Studies on deletion mutants have revealed that the N-terminal acidic domain does not contribute positively to nucleic acid binding. nih.gov In fact, its removal leads to an increased affinity for nucleic acids. nih.gov This suggests that the acidic domain, likely due to its net negative charge, may exert a suppressive effect on the general binding activity of the protein. oup.com While this domain is not directly involved in the binding mechanism, it may play a regulatory role in modulating the protein's interactions within the cell. oup.comoup.com

Contribution of the Consensus Sequence-Type RNA-Binding Domains (CS-RBDs)

CP29B contains two CS-RBDs, designated CS-RBD I and CS-RBD II, both of which are essential for its function. oup.com Experiments with mutant proteins containing only a single CS-RBD—either CS-RBD I or CS-RBD II—demonstrated that each domain can bind to poly(G) and poly(U) independently. nih.govoup.com However, the binding affinity of these single-domain mutants is significantly lower than that of the full-length protein containing both domains. nih.govoup.com This finding indicates that while each CS-RBD has an intrinsic, albeit weak, ability to bind RNA, high-affinity binding is achieved through the combined action of both domains. oup.com

The Essential Function of the Spacer Region

The following tables summarize the research findings from deletion mutant analysis of CP29B, detailing the contribution of each domain to nucleic acid binding affinity.

Table 1: Nucleic Acid Binding Activities of CP29B Wild-Type and Deletion Mutants

Protein Construct Domains Present Binding to poly(G) & poly(U) (Max NaCl) Binding to ssDNA & dsDNA (Max NaCl) Relative Affinity
BF (Wild-Type) Acidic Domain, CS-RBD I, Spacer, CS-RBD II 1.0 M 0.5 M High
B (No Acidic Domain) CS-RBD I, Spacer, CS-RBD II >1.0 M Not Reported Higher than Wild-Type
BI (CS-RBD I only) CS-RBD I 0.5 M Not Reported Low
BII (CS-RBD II only) CS-RBD II 0.5 M Not Reported Low
BS (Spacer Deletion) CS-RBD I, CS-RBD II 0.5 M Not Reported Low

Data derived from studies on tobacco chloroplast ribonucleoproteins. nih.govoup.com

Data derived from studies on tobacco chloroplast ribonucleoproteins. nih.govoup.com

Functional Roles in Chloroplast Rna Metabolism

Regulation of RNA Processing Events

Chloroplast ribonucleoproteins, including cp29B, are implicated in various RNA processing events. nih.govevitachem.com These proteins associate with a wide range of chloroplast RNA species, such as messenger RNAs (mRNAs), precursor transfer RNAs (pre-tRNAs), and precursor ribosomal RNAs (pre-rRNAs). nih.gov This association suggests their involvement in the maturation of these RNA molecules. While the depletion of five major cpRNPs (cp28, 29A, 29B, 31, and 33) from tobacco chloroplast extracts did not impact the 3' processing of petD mRNA, the broader family of cpRNPs is still considered to have a role in RNA processing. nih.gov The cpRNP family, characterized by the presence of RNA-Recognition Motifs (RRM), is known to be involved in crucial post-transcriptional steps like RNA stabilization, splicing, and editing. nih.gov

Contribution to Chloroplast mRNA Splicing Efficiency

The contribution of cpRNPs to mRNA splicing efficiency in chloroplasts has been a subject of investigation. nih.govuniprot.org While some studies suggest a potential role for cpRNPs like cp29B in the splicing of chloroplast RNA, direct evidence specifically detailing the role of cp29B in enhancing splicing efficiency remains an area of active research. uniprot.orgresearchgate.net For instance, in Arabidopsis, mutants for cp29a did not show significant deviations in the splicing efficiencies of plastid mRNAs under normal conditions. nih.gov However, under cold stress, the loss of cpRNPs like CP29A and CP31A can lead to reduced splicing of rpoC1, which codes for a subunit of the plastid-encoded RNA polymerase. nih.gov

Involvement in RNA Editing Processes

RNA editing, a process that modifies the nucleotide sequence of transcripts, is a critical step in chloroplast gene expression. openbiotechnologyjournal.comencyclopedia.pub While some cpRNPs, such as cp31, have been shown to be required for RNA editing at multiple sites, the direct involvement of cp29B appears to be less pronounced. nih.gov In-depth studies on Arabidopsis mutants have revealed that while the loss of CP31A affects the editing efficiency at several sites, mutants for cp29a did not show any significant changes in the 32 chloroplast editing sites examined. nih.gov This suggests a functional differentiation among the members of the cpRNP family, with some, like CP31A, playing a more direct role in the editing machinery. nih.govresearchgate.netcas.cz

Role in Chloroplast mRNA Stability Regulation

A primary function of cpRNPs, including cp29B, is the stabilization of chloroplast mRNAs. nih.govnih.gov These proteins bind to ribosome-free mRNAs in the stroma, protecting them from degradation. nih.gov This stabilization is crucial for maintaining a pool of transcripts ready for translation, thereby ensuring the continuous production of essential proteins for photosynthesis and other chloroplast functions.

The NADH dehydrogenase-like (NDH) complex is vital for cyclic electron flow around photosystem I. Several studies have highlighted the role of cpRNPs in stabilizing the transcripts of NDH complex genes. mdpi.comnih.gov For example, the rice cpRNP, OsCRP1, which is homologous to the cpRNP family that includes cp29B, has been shown to be essential for the stabilization of RNAs from the NDH complex. mdpi.comnih.govresearcher.life Overexpression of OsCRP1 leads to increased mRNA levels of NDH complex genes, which in turn enhances drought and cold stress tolerance. mdpi.comnih.gov In Arabidopsis, the cpRNP CP31A is important for the stabilization of ndhF mRNA. nih.govnih.gov Research has also indicated a role for cp31A in modulating NDH transcript accumulation. lancs.ac.uk

The accumulation of mRNAs encoding proteins of the photosystems is critical for the assembly and function of the photosynthetic apparatus. nih.gov Studies have demonstrated that cpRNPs are involved in this process. For instance, cp29B has been implicated in regulating the accumulation of transcripts for Photosystem I (psa) genes. lancs.ac.uk Furthermore, both cp29B and cp31A have been shown to influence the accumulation of transcripts for Photosystem II (psb) genes. lancs.ac.uk Under cold stress conditions, Arabidopsis mutants lacking CP29A and CP31A exhibit reduced accumulation of several chloroplast mRNAs, including those for psaA, psbD, psbF, and psbB. nih.govencyclopedia.pub This indicates that these cpRNPs are required to ensure the stability of these transcripts, particularly under adverse environmental conditions. nih.gov

Post-Transcriptional Control of Plastid Gene Expression

The regulation of gene expression in plastids is a complex process that relies heavily on post-transcriptional control mechanisms. nih.govtandfonline.com Chloroplast ribonucleoproteins like cp29B are key players in this regulatory network. evitachem.comtandfonline.com They are considered to be major contributors to chloroplast RNA metabolism, potentially acting as signal transducers that relay external and internal cues to the chloroplast transcript pool. portlandpress.comtandfonline.com The light-dependent production of modified isoforms of cp29A and cp29B suggests their role in the light-mediated greening process and RNA stabilization during seedling development. nih.gov This highlights the dynamic nature of cpRNPs and their integral role in the adaptive regulation of plastid gene expression.

Participation in Broader Plant Biological Processes

Chloroplast Biogenesis and Development

Ribonucleoprotein cp29B is integral to the formation and development of chloroplasts, the sites of photosynthesis. ontosight.ai These organelles house their own genetic system, and the expression of their genes is heavily regulated at the post-transcriptional level by a host of nuclear-encoded RNA-binding proteins, including cp29B. nih.govmdpi.com

cp29B is classified as a chloroplast ribonucleoprotein (cpRNP), a family of proteins that are abundant in the chloroplast stroma. nih.gov These proteins are characterized by the presence of two consensus-type RNA-binding domains (CS-RBD) and an N-terminal acidic domain. nih.gov Research on tobacco has shown that cpRNPs, including cp29B, associate with various chloroplast RNA species such as messenger RNAs (mRNAs), precursor transfer RNAs (pre-tRNAs), and precursor ribosomal RNAs (pre-rRNAs). nih.gov This association suggests their involvement in essential RNA processing events and in maintaining RNA stability. nih.govmdpi.com

A key function of cp29B is its association with the light-harvesting complex of photosystem II (LHCII) within the thylakoid membranes. ontosight.ai In this capacity, it aids in absorbing light energy and transferring it to the reaction center, which is a fundamental step in the process of photosynthesis. ontosight.ai The proper assembly and function of the photosynthetic apparatus are hallmarks of a mature chloroplast.

The development of chloroplasts from proplastids or etioplasts (in the case of dark-grown seedlings) is a complex process known as biogenesis. A critical phase of this is de-etiolation, the transition from a dark-grown state (skotomorphogenesis) to a light-grown state (photomorphogenesis). researchgate.net During de-etiolation, etioplasts transform into functional chloroplasts, a process that requires the coordinated expression of genes. researchgate.net Studies indicate that cpRNPs are involved in delivering light signals to the necessary chloroplast-encoded genes during this greening process. lancs.ac.uk

Table 1: Characteristics and Functions of this compound

CharacteristicDescriptionSource
Protein Family Chloroplast Ribonucleoprotein (cpRNP) nih.gov
Structure Contains two consensus-type RNA-binding domains (CS-RBD) and an N-terminal acidic domain. nih.gov
Location Primarily found in the chloroplast stroma, with some association with thylakoid membranes. ontosight.ainih.gov
Primary Function Involved in chloroplast RNA metabolism, including processing and stabilization of mRNAs, pre-tRNAs, and pre-rRNAs. nih.govmdpi.com
Associated Process Part of the light-harvesting complex of photosystem II (LHCII), aiding in light energy absorption and transfer. ontosight.ai
Developmental Role Participates in chloroplast biogenesis and the de-etiolation process by mediating light signals. researchgate.netlancs.ac.uk

Coordination of Nuclear and Plastid Gene Expression

The assembly of a functional chloroplast requires a tightly orchestrated expression of genes from two different genomes: the nuclear genome and the plastid genome. nih.govnih.gov this compound is a key player in this intricate communication network. As a protein encoded by a nuclear gene, synthesized in the cytoplasm, and imported into the chloroplast, cp29B epitomizes this coordinated system. mdpi.com

Inside the chloroplast, cp29B and its fellow cpRNPs regulate the post-transcriptional processing and stability of plastid-encoded transcripts. mdpi.com This ensures that the components of the photosynthetic machinery encoded by the chloroplast genome are produced in the correct amounts and at the right time.

Evidence suggests that the role of cpRNPs extends beyond the confines of the chloroplast. Research has shown that some cpRNPs, in addition to their primary localization in the plastid, are also found in the nucleus. lancs.ac.uk This dual targeting is significant because it positions these proteins to directly influence gene expression in both compartments. lancs.ac.ukmdpi.com Reverse genetics studies have revealed that mutations in cpRNP genes can lead to reductions in the transcripts of photosynthesis-associated nuclear-encoded genes (PhANGs). lancs.ac.uk This finding implicates cpRNPs as direct participants in the pathways that coordinate nuclear and plastid gene expression to adapt photosynthesis to environmental shifts. lancs.ac.uk This coordination is crucial during key developmental stages like the initial greening of seedlings, where the construction of the photosynthetic apparatus depends on the interplay between both genomes. embopress.org

Table 2: Evidence for cp29B's Role in Gene Expression Coordination

EvidenceImplicationSource
Nuclear Encoding cp29B is encoded in the nucleus, synthesized in the cytoplasm, and imported into the chloroplast. mdpi.com
Plastid Function Regulates the stability and processing of plastid-encoded RNAs essential for photosynthesis. nih.govmdpi.com
Dual Localization Some cpRNPs have been identified in both the chloroplast and the nucleus. lancs.ac.ukmdpi.com
Regulation of PhANGs Mutations in cpRNP genes can reduce the levels of nuclear-encoded photosynthesis-related transcripts. lancs.ac.uk
Developmental Link Essential for coordinating gene expression during light-induced chloroplast biogenesis. embopress.org

Integration into Retrograde Signaling Pathways

Plants utilize signaling pathways that run from the organelles back to the nucleus to regulate nuclear gene expression in response to developmental cues or environmental stresses. This communication, known as retrograde signaling, is essential for the cell to adapt to changing conditions perceived by the chloroplasts, such as shifts in light intensity or quality. mdpi.comfrontiersin.org

Chloroplast ribonucleoproteins, including cp29B, are integrated into these retrograde signaling networks. lancs.ac.ukconferenceyoungbotanists.com The expression levels and the subcellular localization of cpRNPs can be altered by retrograde signals originating from the chloroplast. lancs.ac.uk This suggests that cpRNPs are not just targets of these signals but are also active components in the signaling cascade.

One proposed mechanism for this integration involves the dual localization of proteins like cp29B. mdpi.com Proteins that are targeted to both the chloroplast and the nucleus are prime candidates for carrying signals between these compartments. mdpi.com It is hypothesized that under certain stress conditions or during specific developmental stages, a pool of cp29B could be released from the chloroplast and translocated to the nucleus. mdpi.com There, it could directly influence the transcription of target nuclear genes. While a bona fide export has been unequivocally demonstrated for the WHIRLY1 protein, similar retrograde translocation pathways are considered plausible for other dually targeted proteins like cpRNPs. mdpi.com This system allows the functional state of the chloroplast to directly modulate nuclear gene activity, ensuring a coherent response across the entire cell. frontiersin.org

Table 3: cp29B and Retrograde Signaling

AspectRole of cp29B / cpRNPsSource
Signal Perception Chloroplasts act as environmental sensors, initiating retrograde signals. frontiersin.org
cpRNP Response Expression and subcellular location of cpRNPs are affected by retrograde signals. lancs.ac.uk
Signaling Mechanism Dual targeting of proteins like cp29B to both chloroplast and nucleus is a potential pathway for signal transmission. mdpi.com
Hypothesized Action Release from the chloroplast and translocation to the nucleus to regulate gene expression. mdpi.com
Overall Goal To coordinate cellular responses to developmental and environmental changes affecting the chloroplast. frontiersin.org

Role in Chloroplast-to-Chromoplast Transitions

Plastids are dynamic organelles that can differentiate from one type to another. A prominent example of this is the transition of chloroplasts into chromoplasts, which occurs during processes like fruit ripening and flower petal development. csic.es This transformation is characterized by the dismantling of the photosynthetic thylakoid membranes, the degradation of chlorophyll (B73375), and the synthesis and accumulation of large amounts of carotenoids, which give many fruits and flowers their yellow, orange, or red colors. csic.escore.ac.uk

This differentiation process involves a massive reorganization of the plastid's proteome. csic.es Proteins related to photosynthesis, including those of the light-harvesting complexes, are generally reduced in abundance, while proteins involved in carotenoid biosynthesis and stress responses are accumulated. core.ac.uk

Emerging research indicates a novel role for the chloroplast ribonucleoprotein family in these plastid transition processes. lancs.ac.uk A study focusing on tomato fruit ripening, a classic model for the chloroplast-to-chromoplast transition, initiated an evaluation of the role cpRNPs play in this developmental switch. lancs.ac.uk Given that cpRNPs like cp29B are key regulators of plastid gene expression and are intimately linked to the photosynthetic apparatus, their modulation is a logical component of the machinery that dismantles the chloroplast and builds the chromoplast. ontosight.ainih.gov The controlled degradation and downregulation of photosynthesis-related proteins are critical for the transition, and cpRNPs are positioned to be involved in regulating the stability and translation of the corresponding mRNAs during this process.

Table 4: Key Events in Chloroplast-to-Chromoplast Transition and Potential cpRNP Involvement

EventDescriptionPotential Role of cpRNPsSource
Thylakoid Dismantling The internal grana and thylakoid membrane system is broken down.Regulation of the expression of proteins involved in thylakoid structure and function. csic.escore.ac.uk
Chlorophyll Degradation Green chlorophyll pigments are catabolized.Downregulation of the expression of chlorophyll-binding proteins like those in the LHCII complex. csic.es
Proteome Reorganization Photosynthesis-related proteins decrease; carotenoid synthesis and stress-response proteins increase.Mediating the stability and turnover of specific plastid mRNAs to facilitate the shift in protein composition. lancs.ac.ukcore.ac.uk
Carotenoid Accumulation Large quantities of carotenoids are synthesized and stored, often in newly formed membrane structures or crystals.Indirectly, by facilitating the overall reprogramming of plastid metabolism. core.ac.uk

Responses to Environmental Stimuli and Abiotic Stress Acclimation

Modulation of Expression and Activity by Light Conditions

Light is a fundamental environmental signal that governs plant growth and development. The cpRNP family, including cp29B, is involved in translating light signals into developmental and metabolic responses within the chloroplast.

The transition from a dark-grown (etiolated) to a light-grown (de-etiolated) state, known as greening, is a critical developmental process heavily influenced by light quality, particularly red light. Red light signals are perceived by phytochrome (B1172217) photoreceptors. Research indicates that cpRNPs are essential components of a signaling cascade that delivers red-light signals from phytochrome B (phyB) to the chloroplast-encoded genes required for greening. lancs.ac.uk While a study on Arabidopsis mutants did not observe a significant greening defect for a cp29b mutant alone under specific red light conditions, the broader family of cpRNPs is considered crucial for this response. lancs.ac.uk This suggests a degree of functional redundancy, with the cpRNP family as a whole acting to integrate red light signals into the regulation of plastid gene expression during seedling establishment. lancs.ac.uk

Crucial Role in Cold Stress Tolerance and Acclimation

Low temperatures present a significant challenge to plants, impairing metabolic processes and damaging cellular structures. Ribonucleoprotein cp29B and its homologs are essential for acclimation to cold, particularly for maintaining chloroplast function. In Arabidopsis, mutants lacking these proteins exhibit defects such as a pale center in the leaf rosette following prolonged exposure to cold, indicating impaired chloroplast biogenesis. lancs.ac.uk These proteins are required for the stability of numerous chloroplast transcripts specifically at low temperatures. nih.gov

One of the key responses to cold acclimation is an increase in the production of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCo), the central enzyme in carbon fixation. nih.gov The large subunit of RuBisCo is encoded by the chloroplast gene rbcL. Research has demonstrated that the cpRNP family is critical for supporting rbcL expression in the cold. nih.gov The protein CP29A, a close homolog of cp29B, has been shown to bind directly to the 5'-untranslated region (5'-UTR) of the rbcL messenger RNA (mRNA). nih.gov This interaction is crucial for the accumulation of both the rbcL mRNA and the RbcL protein, particularly under cold stress. nih.gov In tobacco, CRISPR-induced mutants of the CP29A homolog display significant photosynthetic deficiencies in cold conditions, which are directly associated with reduced levels of rbcL mRNA and its corresponding protein. nih.gov

Table 1: Effect of CP29A/B Homolog Mutation on RuBisCo Expression in Tobacco under Cold Stress

GenotypeConditionrbcL mRNA LevelRbcL Protein LevelPhotosynthetic Deficiency
Wild TypeColdNormalNormalNo
NtCP29A MutantColdSubstantially DecreasedSubstantially DecreasedYes

This table summarizes findings from studies on tobacco, where the homolog of cp29B plays a critical role in maintaining RuBisCo levels during cold stress. nih.gov

A primary mechanism through which cp29B and its related proteins confer cold tolerance is by stabilizing chloroplast mRNAs. nih.gov Under normal growth temperatures, the absence of these proteins may not cause obvious defects. nih.gov However, under cold stress, their role becomes critical. The loss of cpRNPs leads to a significant reduction in the abundance of a wide range of chloroplast mRNAs. nih.gov This suggests that these proteins act as RNA chaperones, protecting transcripts from degradation at low temperatures when enzymatic processes, including translation, are slowed down. This stabilization ensures that the machinery for photosynthesis and other vital chloroplast functions can be maintained, allowing the plant to acclimate and survive cold conditions. nih.gov For instance, studies in Arabidopsis show that cpRNPs are required to guarantee the stability of numerous mRNAs at low temperatures, a function essential for the resistance of chloroplast development to cold stress. nih.gov

Contribution to Drought Stress Tolerance

While ribonucleoproteins are known to be involved in plant stress responses, the specific role of cp29B in drought tolerance is not well-documented in current scientific literature. General studies on drought have identified various other RNA-binding proteins and stress-responsive genes, such as RD29A and RD29B, as key players in mediating tolerance to water scarcity. researchgate.netnih.gov Some research on rice subjected to arsenic stress, which can induce osmotic stress similar to drought, noted a downregulation of chloroplast 29 kDa ribonucleoproteins. researchgate.net This downregulation was suggested as a possible cause for decreased photosynthetic rates under that specific stress. researchgate.net However, direct evidence linking this compound to a functional role in drought tolerance mechanisms remains limited, highlighting an area for future investigation.

Engagement in Innate Immune Response Pathways

While direct participation of the this compound in specific innate immune signaling cascades, such as pattern-triggered immunity (PTI) or effector-triggered immunity (ETI), is not extensively documented, its role is crucial in the broader context of plant defense. The chloroplast, where CP29B is localized, serves as a central hub for plant immunity. nih.govnih.gov It is the site of synthesis for defense-related hormones and signaling molecules like reactive oxygen species (ROS), which are vital for activating defense responses. nih.gov

The primary function of CP29B appears to be in ensuring the stability and proper processing of chloroplast transcripts, particularly under conditions of abiotic stress like cold. biorxiv.orgnih.gov By maintaining the integrity of the chloroplast's gene expression machinery, CP29B ensures that the organelle remains functional. biorxiv.orgnih.gov This is critical for the plant's defense readiness, as a robust immune response requires significant energy and metabolic precursors supplied by healthy, photosynthetically active chloroplasts. nih.gov

Regulation by Abscisic Acid (ABA) Signaling

The expression and function of this compound are influenced by the phytohormone Abscisic Acid (ABA), a key regulator of abiotic stress responses in plants. Research indicates that ABA generally acts as a repressor of chloroplast gene expression. nih.govoup.com This hormone, which accumulates under stresses like drought, high salinity, and cold, triggers a signaling cascade that leads to widespread changes in gene transcription, including those related to chloroplast function. oup.com

The mechanism of this repression involves ABA signaling components such as protein phosphatase 2C (PP2C). nih.gov The ABA signaling pathway, upon activation by the hormone, can lead to the downstream suppression of the transcriptional machinery within the chloroplast. nih.gov This repressive effect extends to many nuclear-encoded chloroplast proteins that are imported into the organelle. As CP29B is a nuclear-encoded ribonucleoprotein targeted to the chloroplast, its expression is subject to this overarching regulatory network.

Studies have shown that exogenous application of ABA leads to a drastic reduction in the transcript levels of most investigated chloroplast genes. nih.govoup.com This effect is part of a broader strategy for the plant to conserve resources and manage stress, for example, by down-regulating the energy-intensive process of photosynthesis during adverse conditions. The regulation of CP29B by ABA thus integrates the function of chloroplast RNA processing with the plant's global stress response strategy, coordinated by hormonal signals.

Data Tables

Table 1: Summary of Abscisic Acid (ABA) Effects on Chloroplast Gene Expression

Parameter Observed Effect of ABA Cellular Context References
General Chloroplast TranscriptionRepressionBoth developing and mature chloroplasts nih.gov, oup.com
Transcript Levels of Most Chloroplast GenesDrastically loweredMore pronounced in young, developing leaf cells nih.gov
psbD Gene TranscriptionNot repressed; may be increasedSpecific light- and stress-induced promotion nih.gov, nih.gov
Signaling PathwayDependent on Protein Phosphatase 2C (PP2C) activityNuclear-chloroplast coordination nih.gov

Table 2: Examples of Chloroplast Transcripts Associated with the CP29/CP31 Ribonucleoprotein Family

Associated Transcript Gene Product Function Nature of Association References
ndhFSubunit of the NADH dehydrogenase complexBinds to sense transcripts nih.gov
ycf1Putative protein translocase (Tic214)Binds to antisense transcripts nih.gov
rbcLLarge subunit of RuBisCOBinds to 5'-untranslated region biorxiv.org, nih.gov
Various Group II IntronsSplicing of chloroplast mRNAsRequired for efficient splicing under cold stress biorxiv.org

Evolutionary Biology and Phylogenetic Considerations

Phylogenetic Relationship with Other Chloroplast RNPs (e.g., cp28, cp29A, cp31, cp33)

Chloroplasts contain a significant family of nuclear-encoded ribonucleoproteins (cpRNPs) that play crucial roles in post-transcriptional regulation of chloroplast genes. Phylogenetic analyses of these proteins, including cp28, cp29A, cp29B, cp31, and cp33, have revealed distinct groups and a diversity that has primarily arisen through gene duplication events rather than alternative pre-mRNA splicing oup.comnih.gov.

These cpRNPs share a common structural architecture, typically featuring two consensus sequence-type RNA-binding domains (CS-RBDs) and an acidic amino-terminal domain oup.comnih.gov. However, the length of this acidic domain can vary, with cp29A and cp29B possessing shorter acidic domains compared to cp28, cp31, and cp33 nih.gov.

A key distinguishing feature of cp29B is a 19-amino acid insertion in the region separating its two CS-RBDs. This insertion creates three tandem repeats of a glycine-rich sequence of 10 amino acids, a novel characteristic among RNPs oup.comnih.gov. While cp29A and cp29B are closely related, they are encoded by distinct single nuclear genes oup.comnih.gov. In tobacco, for instance, two proteins initially identified as cp29 were later designated as cp29A and cp29B due to their distinct nature oup.com.

The affinity for single-stranded DNA (ssDNA) also varies among these proteins. cp29A and cp29B have demonstrated a lower affinity for ssDNA in comparison to cp28, cp31, and cp33 oup.comnih.gov. Phylogenetic analysis of the ten chloroplast CS-RBDs from these proteins further supports the classification of cpRNPs into distinct groups, highlighting the evolutionary relationships within this protein family oup.comnih.gov. In Arabidopsis thaliana, the chloroplast RNA-binding proteins are classified into three main groups, and the structural features of each group are conserved between different plant species like tobacco and Arabidopsis, indicating their functional importance in chloroplasts nih.govresearchgate.net.

Table 1: Comparison of Chloroplast Ribonucleoproteins

Feature cp28 cp29A cp29B cp31 cp33
Number of CS-RBDs 2 2 2 2 2
N-terminal Domain Acidic Shorter Acidic Shorter Acidic Acidic Acidic
ssDNA Affinity Higher Lower Lower Higher Higher
Glycine-Rich Repeats Absent Absent Present Absent Absent
Encoding Gene Single Nuclear Gene Single Nuclear Gene Single Nuclear Gene Single Nuclear Gene Single Nuclear Gene

Conservation Across Angiosperms

The structural and functional importance of chloroplast ribonucleoproteins, including the cp29 family, is underscored by their conservation across different angiosperm species. Studies comparing cpRNPs in species such as tobacco (Nicotiana tabacum) and Arabidopsis thaliana have shown that the distinct types of these proteins and their characteristic structural features are conserved nih.govresearchgate.net. This conservation suggests that these proteins perform essential functions within the chloroplasts of flowering plants nih.govresearchgate.net.

While comprehensive studies detailing the conservation of the specific cp29B protein across a wide phylogenetic range of angiosperms are not extensively detailed in the provided information, the general conservation of the cpRNP families points to a strong selective pressure to maintain their roles in chloroplast RNA metabolism. The presence of distinct cpRNP groups in both a monocotyledonous and a dicotyledonous plant suggests that the diversification of this protein family occurred early in the evolution of flowering plants and that their respective functions have been maintained. The majority of genes related to flowering in Arabidopsis are also found in model legumes, indicating a high degree of gene conservation across angiosperms nih.govnih.gov.

Comparison with Eukaryotic Heterogeneous Nuclear Ribonucleoproteins (hnRNPs)

Chloroplast ribonucleoproteins (cpRNPs) share notable similarities with eukaryotic heterogeneous nuclear ribonucleoproteins (hnRNPs), and hnRNPs are considered the closest relatives of cpRNPs nih.gov. Both families of proteins are key players in RNA metabolism, binding to pre-mRNAs and influencing their processing, stability, and transport nih.govresearchgate.net.

Structurally, both cpRNPs and many hnRNPs utilize RNA Recognition Motifs (RRMs) to bind to their target RNA molecules researchgate.netijbs.com. The general organization of an acidic domain followed by two RRMs, as seen in cpRNPs, is reminiscent of the domain architecture of certain hnRNPs researchgate.netmdpi.com.

A significant piece of evidence suggesting a shared evolutionary history is the conservation of intron positions within the genes encoding these proteins. For example, the position of the first intron in the gene for tobacco cp29B is identical to that in the human hnRNP A1 protein gene oup.comnih.gov. This conserved gene structure points to a common ancestral gene.

Functionally, both cpRNPs and hnRNPs are involved in a wide array of post-transcriptional regulatory processes. In the nucleus, hnRNPs are integral components of the spliceosome and are involved in alternative splicing, mRNA stability, and transport nih.govnih.gov. Similarly, cpRNPs are implicated in the stabilization of chloroplast mRNAs and various RNA processing steps nih.govresearchgate.net. The ability of both protein families to associate with large and diverse pools of transcripts underscores their roles as global regulators of gene expression within their respective compartments nih.govresearchgate.net.

Table 2: Comparison of cpRNPs and hnRNPs

Feature Chloroplast Ribonucleoproteins (cpRNPs) Heterogeneous Nuclear Ribonucleoproteins (hnRNPs)
Cellular Location Chloroplast Stroma Nucleus and Cytoplasm
Primary Function Regulation of chloroplast RNA processing and stability Regulation of pre-mRNA processing, splicing, stability, and transport
Key RNA-Binding Domain RNA Recognition Motif (RRM) RNA Recognition Motif (RRM), K Homology (KH) domain, RGG box
Common Structural Motif Acidic N-terminus followed by two RRMs Varied, but often contain multiple RRMs and auxiliary domains
Evolutionary Link Conserved intron positions with some hnRNP genes Considered the closest relatives of cpRNPs

Potential Cyanobacterial Origins of RNA-Binding Domains

The endosymbiotic theory posits that chloroplasts evolved from a free-living cyanobacterium that was engulfed by a eukaryotic host nih.govlu.se. This evolutionary history is strongly supported by the many biochemical and genetic similarities between chloroplasts and modern-day cyanobacteria nih.govmdpi.com. A significant consequence of this endosymbiotic event was the transfer of a large number of genes from the cyanobacterial endosymbiont to the host's nucleus nih.govpnas.org. It is estimated that approximately 18% of the nuclear genes in Arabidopsis, amounting to around 4,500 genes, originated from the cyanobacterial ancestor of plastids nih.govpnas.org.

Among the genes transferred to the nucleus are those encoding proteins that are targeted back to the chloroplast to perform their functions, including the cpRNPs researchgate.net. The RNA-binding domains found in cpRNPs, specifically the RNA Recognition Motif (RRM), are believed to have their evolutionary roots in cyanobacteria. A family of RNA-binding proteins containing an RRM similar to that of plant RNPs has been discovered in cyanobacteria oup.com. These cyanobacterial RBPs have been shown to be involved in processes such as the targeting of mRNAs for photosystem subunits to the thylakoid membrane oup.com.

The presence of RRM-containing proteins in cyanobacteria provides a direct evolutionary link to the cpRNPs found in plants. The RNA-binding domains of proteins like cp29B are therefore considered to be of cyanobacterial origin, having been retained and adapted for the regulation of gene expression within the chloroplast following the endosymbiotic event and subsequent gene transfer to the nucleus. The cyanobacterial RNA polymerase is also considered the ancestor of the plastid-encoded RNA polymerase, further highlighting the evolutionary connection nih.govpnas.org.

Advanced Research Methodologies and Experimental Approaches in Ribonucleoprotein Cp29b Studies

In Vitro Binding Assays

In vitro binding assays are fundamental for determining the intrinsic nucleic acid binding properties of RNA-binding proteins (RBPs) like CP29B. These experiments assess the direct interaction between a purified protein and specific RNA or DNA sequences in a controlled, cell-free environment. A common approach involves synthesizing the protein of interest in vitro and incubating it with various nucleic acid substrates, such as single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and ribonucleotide homopolymers.

A study on three nuclear-encoded chloroplast ribonucleoproteins (cpRNPs) from tobacco, the family to which CP29B belongs, utilized such an assay to define their binding specificities. The results demonstrated that these proteins have a higher affinity for ribonucleotide homopolymers compared to ssDNA and dsDNA, indicating a preference for binding to RNA in vivo. nih.gov Notably, all three cpRNPs showed high specificity for poly(G) and poly(U) sequences, even in the presence of high salt concentrations (1.2-1.8 M NaCl), which suggests a strong and specific interaction. nih.gov This methodology is crucial for establishing the foundational biochemical properties of an RBP before proceeding to more complex in vivo studies.

Binding Specificities of Tobacco Chloroplast Ribonucleoproteins
Nucleic Acid SubstrateRelative Binding AffinityNote
poly(G)HighHigh specificity maintained at 1.2-1.8 M NaCl
poly(U)HighHigh specificity maintained at 1.2-1.8 M NaCl
ssDNALowLower affinity compared to RNA homopolymers
dsDNALowLower affinity compared to RNA homopolymers

UV Cross-linking and Immunoprecipitation (CLIP-based methods)

UV Cross-linking and Immunoprecipitation (CLIP) is a powerful technique used to identify the direct RNA targets of an RBP within a living cell (in vivo). nih.gov The method involves exposing cells or tissues to ultraviolet (UV) light, which creates covalent bonds between proteins and RNA molecules that are in very close proximity. nih.gov This irreversible cross-linking allows for stringent purification conditions to wash away non-specific and indirect interactions. Following cell lysis and partial RNA fragmentation, the RBP of interest is immunoprecipitated using a specific antibody. The covalently bound RNA fragments are then isolated, reverse-transcribed into cDNA, and sequenced, revealing the precise binding sites of the RBP across the transcriptome.

Enhanced Cross-linking and Immunoprecipitation (eCLIP) for Nucleotide-Resolution

Enhanced CLIP (eCLIP) is an advanced iteration of the CLIP method that offers significantly improved efficiency and resolution. springernature.com The eCLIP protocol has been optimized to reduce the amount of starting material required and to decrease the number of PCR amplification steps, which in turn reduces experimental biases and library complexity. springernature.comresearchgate.net A key innovation of eCLIP is the improved ligation of adapters to the 3' end of the RNA fragments, which facilitates the capture of even truncated cDNA products that stop at the cross-link site, thereby pinpointing the interaction site with single-nucleotide resolution. springernature.com

While no eCLIP studies have been published specifically for CP29B, a recent investigation successfully adapted the eCLIP protocol to study its close homolog, CP29A, in Arabidopsis thaliana chloroplasts. pnas.org This pioneering work in plant organelles demonstrated that CP29A directly binds to RNA in vivo and shows a preference for U-rich sequence elements. pnas.org The study identified several chloroplast RNA targets, with the most statistically significant binding site located in the 5' untranslated region (UTR) of the rbcL mRNA, which encodes the large subunit of the RuBisCO enzyme. pnas.orgbiorxiv.org This finding highlights the power of eCLIP to move beyond simply identifying target transcripts to mapping the specific regulatory regions where the protein acts.

Key Findings from eCLIP Analysis of CP29A
FindingSignificance
Directly binds RNA in vivoConfirms direct protein-RNA interaction within the cellular context. pnas.org
Preference for U-rich sequencesProvides insight into the sequence motif recognized by the protein. pnas.org
Strongest binding site in rbcL 5'-UTRIdentifies a key regulatory target involved in photosynthesis and carbon fixation. pnas.orgbiorxiv.org

RNA-Bind-N-Seq (RBNS) for Sequence Preferences

RNA-Bind-N-Seq (RBNS) is a high-throughput in vitro method designed to comprehensively characterize the sequence and structural binding preferences of an RBP. mit.edu The technique involves incubating a purified RBP with a vast library of random RNA sequences. The protein-RNA complexes are then captured, and the bound RNAs are isolated and sequenced. By comparing the sequences of the bound RNAs to the initial random library, specific sequence motifs that are preferentially bound by the protein can be identified with high statistical power. mit.edu

This method was recently applied to the CP29B homolog, CP29A, to gain nucleotide-resolution insights into its binding preferences. biorxiv.org The RBNS results complemented the in vivo eCLIP data by defining the specific RNA sequence motifs that CP29A recognizes. biorxiv.org Such in vitro approaches are invaluable for dissecting the intrinsic binding specificity of an RBP, which, when combined with in vivo data from CLIP or RIP, provides a comprehensive picture of its regulatory function.

Gene Silencing and Mutagenesis Approaches (e.g., CRISPR/Cas9)

To understand the biological function of a protein like CP29B, it is essential to study the consequences of its absence or modification in a living organism. Gene silencing and mutagenesis techniques, particularly the CRISPR/Cas9 system, have become powerful tools for this purpose. The CRISPR/Cas9 system allows for precise, targeted modification of a gene's DNA sequence, enabling researchers to create knockout mutants (where the gene is non-functional) or introduce specific edits.

While studies specifically targeting the CP29B gene are not yet prevalent, the functional importance of this protein family has been demonstrated by applying CRISPR/Cas9 to its homolog. In a recent study, researchers generated CRISPR-induced mutants of the CP29A homolog in tobacco (Nicotiana tabacum). nih.gov These mutant plants exhibited significant photosynthetic deficiencies when exposed to cold temperatures, which correlated with a reduction in both rbcL mRNA and the RbcL protein it encodes. biorxiv.orgnih.gov This functional analysis, enabled by CRISPR/Cas9, was critical in establishing a direct link between the RBP and the cold acclimation of RuBisCO production, a role that could be explored for CP29B in the future. nih.gov

Proteomic Analysis for Abundance and Modification Changes

Proteomic analysis, primarily using mass spectrometry, is a powerful approach for studying proteins on a large scale. In the context of CP29B, proteomics can be used to determine its absolute or relative abundance in different tissues or under various environmental conditions. Furthermore, it can identify post-translational modifications (PTMs), such as phosphorylation, which can dynamically regulate a protein's activity, localization, or its interaction with other molecules.

Affinity purification coupled with mass spectrometry (AP-MS) can be used to identify proteins that interact with CP29B, revealing the composition of the ribonucleoprotein complexes in which it functions. oup.com For instance, a study using AP-MS to probe the interactome of chloroplast ribosomes in Chlamydomonas identified a large number of associated proteins, including transiently interacting factors involved in translation and RNA processing. oup.com While specific proteomic data on CP29B's abundance and modifications are limited, these methods provide a clear path forward. Identifying changes in CP29B's phosphorylation status in response to stress, or discovering its protein partners, would provide critical insights into how its function is regulated and integrated into the broader network of chloroplast gene expression. nih.gov

Transcript Profiling and Gene Expression Analysis

Transcript profiling and gene expression analysis are crucial methodologies for elucidating the functional roles of ribonucleoprotein CP29B (chloroplastic protein 29B). These approaches allow researchers to understand how the expression of the gene encoding CP29B is regulated and, in turn, how CP29B influences the broader landscape of gene expression within the chloroplast by modulating RNA metabolism.

Detailed Research Findings

Studies have shown that chloroplast ribonucleoproteins (cpRNPs), including CP29B, are integral to various post-transcriptional processes such as the splicing, editing, and stability of chloroplast RNAs. nih.gov Gene expression analyses in model organisms like Arabidopsis thaliana and rice have revealed that cpRNP genes exhibit differential expression patterns across various tissues. nih.gov Furthermore, the expression of some of these genes is significantly induced by abiotic stressors, including cold, heat, and drought, highlighting their role in plant stress responses. nih.gov

CP29B, a member of the cpRNP family, functions as an RNA-binding protein within the chloroplast and is a key player in chloroplast RNA metabolism. researchgate.net Research focusing on the broader family of cpRNPs, particularly CP29A and CP31A in Arabidopsis thaliana, has provided significant insights into the function of these proteins. These studies demonstrate that cpRNPs associate with large, overlapping sets of chloroplast transcripts. nih.govresearchgate.netnih.gov This association is not random; cpRNPs tend to preferentially bind to messenger RNAs (mRNAs) over ribosomal RNAs (rRNAs) and transfer RNAs (tRNAs), and they show a stronger affinity for exonic sequences compared to introns. nih.gov

A primary function of these proteins, revealed through transcript analysis, is their essential role in conferring tolerance to cold stress. nih.govresearchgate.netnih.gov In mutant plants lacking functional CP29A, a close homolog of CP29B, the stability of numerous chloroplast mRNAs is compromised, especially at low temperatures. nih.gov This suggests that a key role of the CP29 protein family is to stabilize target transcripts under cold stress conditions. nih.govnih.gov Analysis of transcript accumulation in mutants reveals that the loss of these cpRNPs leads to a global reduction in the accumulation of chloroplast proteins during cold stress. nih.gov

For instance, in mutants lacking CP29A and/or the related CP31A, the levels of specific chloroplast transcripts are significantly altered, particularly at colder temperatures (e.g., 8°C). researchgate.net While some effects are gene-specific, the general trend points towards an additive or partially redundant function of these proteins in ensuring proper mRNA accumulation. researchgate.net The stability of transcripts such as ndhF, psaA, psbF, and psbB has been shown to be dependent on the presence of these cpRNPs. researchgate.net

The table below summarizes findings from studies on cpRNP mutants, which provide a model for understanding the impact of CP29B on chloroplast transcript levels under different temperature conditions.

Table 1: Analysis of Chloroplast mRNA Accumulation in cpRNP Mutants vs. Wild Type (WT) under Different Temperatures

Chloroplast TranscriptConditionRelative mRNA Level in Mutant (Compared to WT)Reference
ndhFNormal Temperature (23°C)Slightly Reduced researchgate.net
ndhFCold Stress (8°C)Strongly Decreased researchgate.net
psaACold Stress (8°C)Decreased researchgate.net
psbFCold Stress (8°C)Decreased researchgate.net
psbBCold Stress (8°C)Decreased researchgate.net
accD (precursor)Normal Temperature (23°C)Overaccumulation researchgate.net
rpoC1 (precursor)Normal Temperature (23°C)Overaccumulation researchgate.net

Transcriptome-wide analysis has confirmed that cpRNPs like CP29B associate with a broad pool of chloroplast transcripts. This global interaction underscores their role as modulators of chloroplast RNA metabolism. nih.gov Post-translational modifications of CP29B can also influence its function. For example, ADP-ribosylation of CP29B has been shown to reduce its ability to bind RNA, which would consequently affect the expression and stability of its target transcripts. uniprot.org

Table 2: Summary of Transcript Association and Functional Impact of the CP29 Family of Ribonucleoproteins

ParameterFindingMethodologyReference
Associated RNA Types Associates with large, overlapping sets of chloroplast transcripts.RIP-Chip (RNA Immunoprecipitation on a Chip) researchgate.netnih.gov
Binding Preference Preferentially binds mRNAs over rRNAs and tRNAs; stronger association with exons than introns.RIP-Chip, Transcript Pattern Analysis nih.gov
Primary Function Guarantees transcript stability of numerous mRNAs, particularly at low temperatures.Mutant Analysis, Northern Blot nih.govnih.gov
Impact on Gene Expression Mutants show a global reduction in chloroplast protein accumulation under cold stress.Phenotypic Analysis, Immunoblotting nih.gov
Regulatory Mechanism Protects specific transcripts against 3'-exonucleolytic activity.Fine Mapping of RNA-Protein Interactions nih.govnih.gov

Future Research Directions and Theoretical Frameworks

Elucidating Precise Molecular Mechanisms of RNA Recognition and Catalysis

A fundamental gap in our knowledge of CP29B is the precise molecular mechanism by which it recognizes and interacts with its RNA substrates. Future research must focus on the structural and biochemical intricacies of this interaction.

Detailed Research Findings: Currently, it is known that CP29B, like other members of the chloroplast ribonucleoprotein (cpRNP) family, possesses two canonical RNA Recognition Motifs (RRMs). These domains are characteristic of many RNA-binding proteins and are presumed to be the primary sites of interaction with RNA. However, the specific nucleotide sequences or structural motifs that CP29B recognizes are yet to be determined. While cpRNPs are generally involved in the stabilization of chloroplast transcripts, the catalytic activities of these proteins, if any, are not well understood. It is hypothesized that CP29B may act as an RNA chaperone, facilitating the correct folding of RNA molecules, rather than possessing a direct catalytic function.

Theoretical Frameworks and Future Research:

Structural Biology Approaches: High-resolution structural determination of CP29B in its apo form and in complex with target RNAs using X-ray crystallography or cryo-electron microscopy will be crucial. This will reveal the specific amino acid residues within the RRM domains that make direct contact with RNA bases and the phosphate (B84403) backbone, providing a detailed map of the binding interface.

Biochemical and Biophysical Assays: Techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) should be employed to quantitatively assess the binding affinity and specificity of CP29B for various RNA sequences. Site-directed mutagenesis of key residues within the RRMs, guided by structural data, will further dissect the contribution of individual amino acids to RNA binding.

Investigation of Catalytic Activity: In vitro assays should be designed to test for potential catalytic activities, such as RNA cleavage or ligation. Given its likely role as an RNA chaperone, assays that monitor RNA folding and conformational changes in the presence of CP29B will be particularly informative.

Understanding the Full Spectrum of RNA Targets and Their Functional Interplay

Identifying the complete repertoire of RNA molecules that CP29B interacts with in vivo is essential to understand its biological function. This will provide insights into the specific pathways and processes that are regulated by this ribonucleoprotein.

Detailed Research Findings: Studies on the broader family of cpRNPs in Arabidopsis thaliana have shown that members like CP31A and CP29A associate with large and overlapping sets of chloroplast transcripts. It is therefore highly probable that CP29B also binds to a diverse pool of chloroplast RNAs, likely including mRNAs, tRNAs, and precursor RNAs, playing a role in their processing and stability. However, a comprehensive and specific list of CP29B's RNA targets is currently unavailable.

Theoretical Frameworks and Future Research:

High-Throughput Sequencing Techniques: The application of techniques such as RNA immunoprecipitation followed by sequencing (RIP-Seq) and cross-linking immunoprecipitation sequencing (CLIP-Seq) using CP29B-specific antibodies will be instrumental in identifying its direct RNA targets on a genome-wide scale.

Bioinformatic Analysis of Target RNAs: Once identified, the RNA targets should be analyzed for common sequence motifs or secondary structures that may serve as recognition sites for CP29B. Gene Ontology (GO) enrichment analysis of the corresponding genes will help to elucidate the biological processes that are predominantly regulated by CP29B.

Functional Interplay of RNA Targets: Understanding how the regulation of multiple RNA targets by CP29B is coordinated is a key challenge. Systems biology approaches, integrating transcriptomic and proteomic data from CP29B knockout or overexpression lines, will be necessary to model the functional interplay of its RNA targets.

Dissecting Regulatory Networks Integrating CP29B in Stress Responses

There is growing evidence that cpRNPs are involved in plant responses to environmental stress. Unraveling the specific regulatory networks in which CP29B participates is a critical area for future investigation.

Detailed Research Findings: The expression of some cpRNP genes is induced by abiotic stresses such as cold, heat, and drought. For instance, CP31A and CP29A are essential for cold stress tolerance in Arabidopsis. Post-translational modifications of CP29B, such as phosphorylation and ADP-ribosylation, have been observed and are known to modulate its RNA-binding activity, suggesting a dynamic regulation of its function in response to cellular signals, which could include stress signals.

Theoretical Frameworks and Future Research:

Integrative Omics Approaches: A systems-level understanding of CP29B's role in stress responses can be achieved by integrating data from transcriptomics, proteomics, and metabolomics of plants with altered CP29B levels under various stress conditions (e.g., cold, high salinity, drought).

Interactome Analysis: Identifying the protein interaction partners of CP29B using techniques like yeast two-hybrid (Y2H) screening and co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) will help to place it within broader regulatory networks. These interacting proteins could be other cpRNPs, signaling molecules, or stress-related proteins.

Genetic and Molecular Analysis: Characterizing the phenotype of CP29B loss-of-function and gain-of-function mutants under different stress conditions will provide direct evidence of its role in stress tolerance. Furthermore, identifying the upstream regulators that control CP29B expression and activity during stress will be crucial.

Investigating the Significance of Dual Subcellular Localization

The reported dual localization of CP29B in both chloroplasts and the nucleus presents an intriguing puzzle regarding its function and regulation.

Detailed Research Findings: While primarily a chloroplast protein, with localization to the stroma, thylakoid, and envelope, CP29B has also been detected in the nucleus and the endoplasmic reticulum. The dual localization of proteins in chloroplasts and the nucleus is a known mechanism for retrograde signaling, where the status of the chloroplast is communicated to the nucleus to regulate nuclear gene expression.

Theoretical Frameworks and Future Research:

Advanced Imaging Techniques: The use of high-resolution confocal microscopy and immunogold electron microscopy with specific antibodies against CP29B can confirm its subcellular distribution and provide more detailed information on its localization within different sub-organellar compartments.

Trafficking and Translocation Studies: Investigating the mechanisms by which CP29B is targeted to and potentially transported between the chloroplast and the nucleus is essential. This could involve identifying specific targeting signals within the protein and the cellular machinery responsible for its transport.

Functional Analysis in Different Compartments: It will be important to determine if CP29B has distinct functions in the chloroplast and the nucleus. This could be addressed by identifying its RNA and protein interaction partners in each compartment separately. For example, its nuclear function might involve the regulation of pre-mRNA splicing of nuclear-encoded genes that are important for chloroplast function.

Advancing Functional Characterization in Diverse Crop Species

To leverage the potential of CP29B for crop improvement, its functional characterization must be extended beyond the model organism Arabidopsis thaliana.

Detailed Research Findings: Genome-wide identification has revealed the presence of cpRNP gene families in crop species like rice (Oryza sativa). This suggests that the functions of these proteins are likely conserved across different plant species. However, specific functional studies of CP29B orthologs in crops are currently lacking.

Theoretical Frameworks and Future Research:

Comparative Genomics and Ortholog Identification: The first step is to identify orthologs of Arabidopsis CP29B in important crop species such as rice, wheat, maize, and soybean using bioinformatic approaches.

Expression and Functional Analysis in Crops: The expression patterns of these orthologs in different tissues and under various environmental conditions should be analyzed. The generation and characterization of transgenic crop lines with altered expression of the CP29B ortholog will be crucial to assess its role in agronomically important traits, such as yield, stress tolerance, and nutritional quality.

Translational Research: If CP29B is found to be a positive regulator of stress tolerance, this knowledge could be applied to develop stress-resilient crop varieties through genetic engineering or marker-assisted selection.

Development of Computational Models for RNP Assembly Dynamics

Computational modeling can provide valuable insights into the dynamic processes of ribonucleoprotein complex assembly and function that are often difficult to capture through experimental methods alone.

Detailed Research Findings: Currently, there are no specific computational models for the assembly of the CP29B ribonucleoprotein complex. However, general computational approaches for modeling RNA-protein interactions and RNP assembly are available.

Theoretical Frameworks and Future Research:

Molecular Dynamics Simulations: All-atom and coarse-grained molecular dynamics simulations can be used to model the interaction of CP29B with its target RNAs. These simulations can provide insights into the conformational changes that occur upon binding and the stability of the resulting RNP complex.

Integrative Structural Modeling: By combining experimental data from various sources, such as cryo-EM, cross-linking mass spectrometry, and small-angle X-ray scattering (SAXS), it is possible to build more accurate and comprehensive models of the CP29B-RNA complex.

Q & A

Q. What experimental approaches are recommended to determine the structural dynamics of CP29B and its RNA-binding domains?

To study CP29B's structural characteristics, combine cryogenic electron microscopy (cryo-EM) for high-resolution imaging of RNA-protein interactions with crosslinking immunoprecipitation (CLIP-seq) to map RNA-binding sites . Computational tools like MicroMUMMIE can integrate sequence and binding data to predict functional domains, though experimental validation (e.g., mutagenesis) is critical to confirm predictions . For purification, use RNase-free buffers with protease inhibitors and gradient centrifugation to isolate intact complexes .

Q. How can researchers validate CP29B's role in post-transcriptional regulation across different model systems?

Employ RNA interference (RNAi) or CRISPR-Cas9 knockout in cell lines, followed by RNA sequencing to identify dysregulated transcripts. Use orthogonal methods like fluorescence in situ hybridization (FISH) to localize target RNAs and co-immunoprecipitation (co-IP) to confirm CP29B-protein interactions . Include negative controls (e.g., non-targeting sgRNAs) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. What strategies mitigate variability in CP29B expression levels during CRISPR-mediated knockout studies in primary cells?

Optimize ribonucleoprotein (RNP) delivery by testing lipid-based transfection versus electroporation, as cell-type-specific toxicity and efficiency vary . For refractory cells, use chemically defined polymer vectors (e.g., combinatorial RAFT-synthesized copolymers) that enhance RNP uptake while minimizing cytotoxicity . Validate editing efficiency via Sanger sequencing and Western blot, and include off-target analysis using tools like GUIDE-seq .

Q. How can contradictory findings about CP29B's interaction networks be resolved?

Perform meta-analyses of existing proteomics datasets to identify consensus interactors, then validate using complementary techniques (e.g., BioID for proximal interactions vs. co-IP for direct binding) . Discrepancies may arise from cell-type-specific contexts or antibody specificity; use knockdown/rescue experiments and epitope-tagged CP29B constructs to control for antibody artifacts .

Q. What computational and experimental frameworks best predict CP29B's RNA-binding specificity in vivo?

Combine PAR-CLIP data with motif analysis tools like cERMIT/mEAT to identify enriched sequence motifs . Validate predictions using in vitro electrophoretic mobility shift assays (EMSAs) and in vivo CRISPR-edited cell lines with mutated binding sites. Account for cell-state heterogeneity by profiling CP29B-RNA interactions under stress conditions (e.g., hypoxia) .

Q. How should researchers design CRISPR controls to confirm CP29B's functional impact on RNA splicing?

Include multiple controls: (1) non-targeting sgRNAs, (2) transfection reagents without RNPs, and (3) rescue experiments with wild-type CP29B cDNA . Assess splicing outcomes via RT-PCR and nanopore direct RNA sequencing to detect isoform-level changes. Use bioinformatics pipelines (e.g., rMATS) to quantify splicing efficiency and statistical significance .

Methodological Considerations

  • Data Reproducibility : Follow NIH guidelines for reporting experimental conditions, including reagent batches, cell passage numbers, and instrument calibration details .
  • Statistical Rigor : Perform power analysis to determine sample size a priori and report effect sizes with confidence intervals .
  • Ethical Compliance : For studies involving human-derived cells, document IRB approval and informed consent protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.